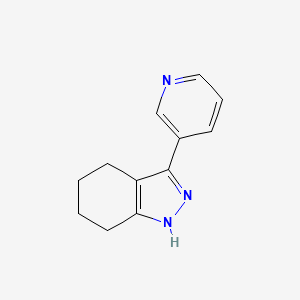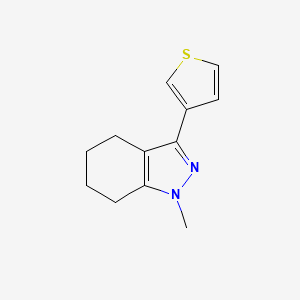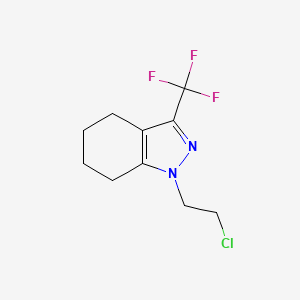![molecular formula C12H13ClN2S2 B1479906 1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2097945-12-3](/img/structure/B1479906.png)
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
説明
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, or CTPT for short, is a small molecule that has been used for a variety of scientific research applications. It has been utilized in the study of biochemistry, physiology, and pharmacology, among other fields. CTPT has been found to possess a range of interesting and useful properties, making it a valuable tool for researchers. In
科学的研究の応用
Synthesis and Characterization
One significant application of compounds similar to "1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole" in scientific research is in the generation of structurally diverse chemical libraries. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, has been utilized as a starting material in various alkylation and ring closure reactions. These reactions aim to create a wide range of compounds, including dithiocarbamates, thioethers, and derivatives featuring pyrazoline, pyridine, and other heterocyclic structures. This approach highlights the versatility of thiophene-containing compounds in synthesizing diverse molecular structures, potentially including derivatives similar to the compound (G. Roman, 2013).
Biological Activity
Thiophene-based pyrazolines, akin to the specified compound, have been investigated for their potential in medicinal chemistry, particularly as antidepressant medications. A study on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated their efficacy in reducing immobility time in animal models, indicative of antidepressant activity. This finding suggests that structurally similar compounds might also possess biological activity worth exploring in the context of therapeutic applications (B. Mathew, J. Suresh, S. Anbazhagan, 2014).
Antimicrobial and Antitumor Potential
Compounds incorporating the thiophene moiety, such as those related to the query compound, have shown promising antimicrobial and antitumor properties. For instance, bis-pyrazolyl-thiazoles with the thiophene moiety have exhibited significant anti-tumor activities against specific cell lines, suggesting that derivatives like "1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole" might also hold potential in cancer research (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Material Science Applications
Additionally, pyrazoline and thio/selenoether derivatives have been synthesized and explored for their potential in material science, including as precursors for nano-particles with applications in catalysis. Such studies underline the broader utility of thiophene and pyrazoline-based compounds in developing novel materials and catalysts (K. Sharma, Hemant Joshi, V. Singh, Pradhumn Singh, A. Singh, 2013).
特性
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S2/c13-3-4-15-11-2-6-17-8-10(11)12(14-15)9-1-5-16-7-9/h1,5,7H,2-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRBWZDZJTWVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N(N=C2C3=CSC=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479828.png)
![1-Methyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479829.png)



![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1479839.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479842.png)


![1-Methyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479846.png)